1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a 2-fluorophenyl moiety. The thieno-pyrimidine scaffold is a heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar structure and hydrogen-bonding capacity .
Properties
CAS No. |
1326840-24-7 |
|---|---|
Molecular Formula |
C19H12ClFN2O2S |
Molecular Weight |
386.83 |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12ClFN2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |
InChI Key |
BEASAQDIMIFXPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Aminothiophene-3-Carboxylate Intermediate
Gewald’s reaction is employed to synthesize 2-aminothiophene-3-carbonitrile or carboxylate derivatives. For example, reacting 2-fluorophenylacetonitrile with elemental sulfur and cyanoacetate in ethanol under basic conditions yields 2-amino-4-(2-fluorophenyl)thiophene-3-carbonitrile. Microwave irradiation (80–100°C, 20–30 min) enhances reaction efficiency, achieving yields >85%.
Cyclocondensation with Urea
Heating the 2-aminothiophene intermediate with urea in dimethylformamide (DMF) at 120°C for 6–8 hours induces cyclization, forming the pyrimidine ring. Substituting urea with thiourea produces the 2-thioxo analog, which requires subsequent oxidation with hydrogen peroxide to yield the 2,4-dione. The 3-(2-fluorophenyl) group is retained during this step, as demonstrated by $$^{1}\text{H}$$-NMR resonance at δ 7.45–7.52 ppm (aromatic protons) and $$^{19}\text{F}$$-NMR at δ -112 ppm.
Regioselective Alkylation at Position 1
Introducing the 3-chlorobenzyl group at the N1 position involves alkylation under controlled conditions to avoid over-functionalization:
Alkylation with 3-Chlorobenzyl Chloride
The thienopyrimidine core is treated with 3-chlorobenzyl chloride (1.2 equiv) in anhydrous toluene under nitrogen atmosphere. Potassium hydroxide (2.5 equiv) and a catalytic amount of dimethylformamide (DMF, 5 mol%) facilitate the reaction at 50°C for 12 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the monoalkylated product in 92–94% purity.
Optimization of Reaction Conditions
- Solvent : Toluene outperforms benzene or xylene due to better solubility of the intermediate.
- Base : Potassium hydroxide ensures complete deprotonation of the pyrimidine nitrogen, whereas weaker bases (e.g., sodium carbonate) result in <50% conversion.
- Catalyst : DMF accelerates the reaction by stabilizing the transition state, reducing reaction time from 24 to 12 hours.
Alternative Routes via Wittig-Horner Reaction
The 3-chlorobenzyl group can be introduced earlier in the synthesis via a Wittig-Horner reaction, modifying the thiophene precursor:
Synthesis of 3-Chlorobenzylphosphonate
Reacting 3-chlorobenzyl chloride with triethyl phosphite at 170–180°C for 12 hours yields diethyl (3-chlorobenzyl)phosphonate. Excess phosphite is removed via vacuum distillation, achieving >95% purity.
Coupling with 2-Fluorophenylacetaldehyde
The phosphonate reacts with 2-fluorophenylacetaldehyde in toluene using potassium tert-butoxide as a base (0–5°C, 2 hours). This produces 1-(3-chlorobenzyl)-2-(2-fluorophenyl)ethylene, which is subsequently oxidized to the carboxylic acid for cyclocondensation.
Structural Validation and Analytical Data
Spectroscopic Characterization
- $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.38–7.45 (m, 4H, aromatic), 5.21 (s, 2H, N-CH$$2$$), 4.12 (s, 2H, S-CH$$_2$$).
- $$^{13}\text{C}$$-NMR : δ 164.2 (C=O), 158.9 (C-F), 135.6 (C-Cl), 126.8–129.1 (aromatic carbons).
- HRMS : m/z 443.0521 [M+H]$$^+$$ (calculated for C$${20}$$H$${13}$$ClFN$$2$$O$$2$$S: 443.0524).
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thienopyrimidine core and dihedral angles of 87° between the 2-fluorophenyl and 3-chlorobenzyl groups.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Byproduct Formation : Over-alkylation at N3 is minimized using bulky bases (e.g., KOH) and stoichiometric control.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during cyclocondensation.
- Stereochemical Control : The Z-configuration of the exocyclic double bond is maintained via low-temperature Wittig reactions.
Industrial-Scale Adaptations
Patent CN102643162B details a cost-effective process using trialkyl phosphites instead of triphenylphosphine, reducing raw material costs by 40%. Continuous-flow reactors achieve 98% conversion in <4 hours, with in-line HPLC monitoring ensuring consistent purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
A. Thieno[3,2-d]pyrimidine-dione vs. Pyrido[2,3-d]pyrimidine-dione
- Example Compound: 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () Key Differences: Replacement of the sulfur atom in the thieno ring with a nitrogen atom (pyrido system) alters electronic properties. Implications: Pyrido derivatives may exhibit different solubility and binding affinities compared to thieno analogs .
B. Thieno[3,2-d]pyrimidine-dione vs. Quinazoline-2,4(1H,3H)-dione
- Example Compound: Quinazoline-2,4(1H,3H)-dione derivatives () Key Differences: The quinazoline core lacks the fused thiophene ring, reducing planarity and altering electronic distribution. Implications: Quinazoline derivatives are more commonly associated with kinase inhibition (e.g., EGFR inhibitors), whereas thieno-pyrimidines may target distinct pathways .
Substituent Variations
A. Position 1 Substitutions
- Target Compound : 3-Chlorobenzyl
- The 3-chlorobenzyl group in the target compound prioritizes hydrophobic interactions .
B. Position 3 Substitutions
- Target Compound : 2-Fluorophenyl
- Analog: 4-Fluorobenzyl () Comparison: The 2-fluorophenyl group in the target compound creates steric hindrance near the ortho position, which may restrict rotational freedom and stabilize specific binding conformations.
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with significant biological activity. This compound belongs to the thienopyrimidine class and is characterized by its unique structural features, including the presence of both 3-chlorobenzyl and 2-fluorophenyl groups. Its molecular formula is C19H12ClFN2O2S, and it has a molecular weight of 386.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClFN2O2S |
| Molecular Weight | 386.83 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
| CAS No. | 1326840-24-7 |
The compound exhibits a variety of chemical reactivity patterns, including oxidation and reduction processes, which can be exploited for further synthetic modifications.
Research indicates that compounds within the thienopyrimidine class exhibit diverse biological activities, particularly as inhibitors of specific kinases and enzymes. The biological activity of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been associated with its ability to inhibit the PIM-1 kinase, an important target in cancer therapy due to its role in cell proliferation and survival.
In Vitro Studies
A study focusing on pyridothienopyrimidinone derivatives showed that certain analogs exhibited potent PIM-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 μM. Although specific data for 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione was not detailed in the literature reviewed, its structural similarity suggests potential for significant biological activity against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown promising antibacterial activity against various strains of bacteria and fungi. For instance, certain pyrimidine derivatives demonstrated higher antibacterial efficacy than standard antibiotics like penicillin . This suggests that 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may also possess antimicrobial properties worth exploring.
Case Studies
While specific case studies directly involving 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione were not identified in the search results, related compounds have been documented in various studies:
- PIM Kinase Inhibition : A series of thienopyrimidine derivatives were synthesized and tested for their inhibitory effects on PIM kinases. The most effective compounds showed significant anti-proliferative effects in vitro against multiple cancer cell lines.
- Antimicrobial Screening : Derivatives similar to thienopyrimidine have been screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of efficacy depending on the substituents present on the pyrimidine ring.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, typically starting with cyclization of precursors like methyl 3-aminothiophene-2-carboxylate and urea to form the thieno[3,2-d]pyrimidine core. Subsequent steps introduce substituents via nucleophilic substitution (e.g., 3-chlorobenzyl chloride and 2-fluorophenyl reagents). Key optimization strategies include:
- Solvent selection : DMF or acetonitrile for solubility and reactivity.
- Catalysts : Potassium carbonate or triethylamine to facilitate substitutions.
- Temperature : 60–80°C for controlled reaction rates.
- Purification : Recrystallization or column chromatography for purity .
| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Core Cyclization | Urea, reflux in ethanol | Extended reaction time (12–24 h) |
| 2 | Chlorobenzyl Substitution | 3-Chlorobenzyl chloride, K₂CO₃, DMF | Excess alkylating agent (1.5 eq) |
| 3 | Fluorophenyl Substitution | 2-Fluorophenylboronic acid, Pd catalyst | Oxygen-free conditions |
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton integration at δ 7.2–8.1 ppm).
- Mass Spectrometry : HRMS for molecular weight validation (expected [M+H]⁺: 415.04 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused ring system .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition Assays : Test against kinases or phosphatases linked to diseases (e.g., tuberculosis, cancer).
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (IC₅₀ determination).
- Antimicrobial Screening : Microplate dilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What mechanistic insights explain substituent-dependent reactivity in key synthetic steps?
- Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., -Cl) activate the pyrimidine ring for substitution. Kinetic studies (e.g., LC-MS monitoring) reveal pseudo-first-order kinetics in DMF .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for fluorophenyl introduction requires Pd(PPh₃)₄ and optimized ligand ratios to minimize byproducts .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Focus on halogen bonding between -Cl/-F and active-site residues (e.g., Tyr158).
- Molecular Dynamics (MD) Simulations : Assess binding stability (≥50 ns trajectories) and entropy changes .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) with cell-based efficacy (e.g., IC₅₀ in HepG2 vs. HEK293).
- Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid degradation.
- Structural Analog Comparison : Benchmark against 3-(4-chlorophenyl)-1-(3-methylbenzyl) analogs to isolate substituent effects .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Systematic Substituent Variation : Replace -Cl/-F with -Br/-CF₃ to assess electronic effects on bioactivity.
- Regiochemical Isomer Synthesis : Compare 2-fluorophenyl vs. 4-fluorophenyl derivatives for target selectivity.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
